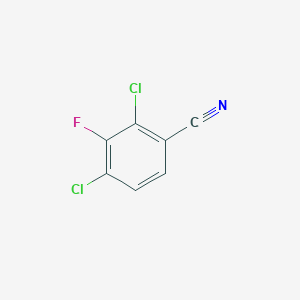

2,4-Dichloro-3-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGPQHZYZNHITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598482 | |

| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161612-68-6 | |

| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,4-Dichloro-3-fluorobenzonitrile, a pivotal chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical properties, validated synthetic routes, safety protocols, and its emerging role in the creation of complex molecules. The information herein is grounded in established scientific literature and best practices to ensure accuracy and reliability.

Executive Summary

This compound is a halogenated aromatic nitrile whose molecular architecture makes it a versatile building block in organic synthesis. The strategic placement of chloro, fluoro, and cyano functional groups on the benzene ring offers multiple reaction pathways, enabling its use in the synthesis of agrochemicals and, most notably, as a key intermediate for active pharmaceutical ingredients (APIs).[1] This guide will delve into its fundamental properties, elucidate common synthetic methodologies with an emphasis on the underlying chemical principles, and provide robust safety and handling protocols essential for laboratory and industrial applications.

Core Chemical & Physical Properties

A thorough understanding of a compound's physical properties is the bedrock of its effective application in research and development. These properties dictate storage conditions, solvent selection for reactions, and purification strategies. This compound is typically a white to off-white crystalline solid, a physical state that simplifies handling and weighing operations.[2][3] Its insolubility in water and solubility in common organic solvents like dichloromethane and toluene are critical considerations for reaction and workup procedures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 161612-68-6 | [3] |

| Molecular Formula | C₇H₂Cl₂FN | [2][3] |

| Molar Mass | 190.00 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline | [2][3] |

| Melting Point | 48 - 52 °C | [2] |

| Boiling Point | 263.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents.[2] | [2] |

| Flash Point | 100.5 °C | [2] |

Synthesis and Manufacturing Pathways

The synthesis of substituted benzonitriles is a well-established field in organic chemistry. For this compound, several routes have been explored, often involving halogen exchange reactions or the transformation of other functional groups into the nitrile.

Halogen Exchange (Halex) Reaction

One common industrial approach for synthesizing fluorinated aromatics is the Halex reaction, which involves the displacement of a chlorine atom with a fluoride ion. This process is typically carried out using an alkali metal fluoride, such as potassium fluoride, in the presence of a phase-transfer catalyst and often in a high-boiling point aprotic polar solvent.[5]

The choice of catalyst is crucial for achieving high yields and selectivity. Quaternary ammonium compounds are frequently employed to facilitate the transfer of the fluoride ion from the solid or liquid phase to the organic phase where the reaction occurs.[5] The reaction temperature is a critical parameter that must be carefully controlled to prevent side reactions and decomposition.

Conceptual Experimental Protocol: Synthesis via Halogen Exchange

Disclaimer: This is a generalized protocol for illustrative purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermocouple, and a nitrogen inlet.

-

Reagent Charging: The vessel is charged with a suitable dichlorobenzonitrile precursor, an excess of spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Solvent Addition: An appropriate aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide) is added.

-

Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, which is maintained throughout the reaction.

-

Heating & Reaction: The mixture is heated to a specified temperature (e.g., 150-220°C) and stirred vigorously to ensure good mixing. Reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Workup & Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid salts are filtered off. The filtrate, containing the product, is then subjected to extraction and washing procedures.

-

Purification: The crude product is purified, typically by vacuum distillation or recrystallization from a suitable solvent system, to yield this compound of high purity.

Ammoxidation of Toluene Derivatives

Another scalable industrial method is the ammoxidation of a corresponding substituted toluene. This gas-phase reaction involves passing a mixture of the toluene derivative, ammonia, and air over a specialized catalyst at elevated temperatures (350-550 °C).[6] This process directly converts the methyl group into a nitrile group. While highly efficient, this method often produces a mixture of isomers that require subsequent separation.[6]

Diagram: Synthetic Workflow Overview

Caption: High-level overview of primary synthesis routes for this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of synthesized compounds. A combination of spectroscopic methods provides a complete picture of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon of the nitrile group appearing significantly downfield.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands in the fingerprint region will correspond to the C-Cl, C-F, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (190.00 g/mol ).[4] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, providing definitive evidence of its elemental composition.

While specific spectra for this compound are available through specialized databases, general principles of spectroscopic interpretation are crucial for quality control.[7]

Safety, Handling, and Storage

As with any chemical intermediate, adherence to strict safety protocols is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][8] It is also known to cause skin and serious eye irritation.[4]

Table 2: GHS Hazard Information

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H312 | Harmful in contact with skin | Acute toxicity, dermal |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/irritation |

Source: Aggregated GHS information.[4]

Handling Procedures:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Avoid formation of dust and aerosols.[9]

-

Use non-sparking tools and prevent electrostatic discharge.[9]

-

Wash hands thoroughly after handling.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]

-

Keep away from heat, sources of ignition, and incompatible substances such as strong acids, bases, and oxidizing agents.[2]

-

Disposal must be in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[9]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The presence of fluorine is particularly significant in medicinal chemistry. Incorporating fluorine into a drug candidate can modulate its metabolic stability, lipophilicity, and binding affinity to its biological target.[11]

This compound serves as a precursor for more complex molecules, including novel fluoroquinolone antibiotics.[12] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the chloro groups can be displaced via nucleophilic aromatic substitution, providing numerous avenues for molecular elaboration. For instance, it is a known intermediate in the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key component for the antibiotic finafloxacin.[12]

Diagram: Role in Synthetic Chemistry

Caption: Key reaction pathways for derivatizing this compound.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined properties, established synthetic routes, and versatile reactivity profile make it a valuable asset for chemists engaged in the design and synthesis of novel, high-value molecules. A comprehensive understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in a research and manufacturing environment.

References

- Methylamine Supplier. (n.d.). This compound.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.

- Google Patents. (n.d.). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- ChemicalBook. (n.d.). 161612-68-6(this compound) Product Description.

- ChemicalBook. (n.d.). This compound(161612-68-6) 1H NMR spectrum.

- PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

- Su, W., et al. (2011).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data | High Quality Chemical Products [nj-finechem.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 6. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 7. This compound(161612-68-6) 1H NMR [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2,4-Dichloro-3-fluorobenzonitrile CAS number

An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzonitrile (CAS: 161612-68-6)

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted benzonitrile, its unique arrangement of electron-withdrawing halogen substituents and a reactive nitrile group makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, chemists, and professionals in drug development. Its structural features are pivotal for introducing specific moieties into larger, more complex molecules, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2]

Section 1: Core Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in a laboratory or industrial setting. This compound is a solid at room temperature with solubility in common organic solvents.[3]

| Property | Value | Source(s) |

| CAS Number | 161612-68-6 | [4][5][6] |

| Molecular Formula | C₇H₂Cl₂FN | [3][7] |

| Molecular Weight | 190.00 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3][7] |

| Melting Point | 48 - 52 °C | [3] |

| Boiling Point | 242 - 244 °C (Predicted: 263.0±35.0 °C) | [3][7] |

| Density | 1.47 g/cm³ (Predicted: 1.49±0.1 g/cm³) | [3][7] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |

| EINECS Number | 629-244-9 | [3] |

Section 2: Synthesis and Manufacturing Pathways

The synthesis of polysubstituted benzonitriles like this compound often involves multi-step processes that require precise control over reaction conditions. While specific proprietary manufacturing processes may vary, common synthetic strategies in medicinal chemistry rely on established aromatic chemistry.

One plausible and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . This process involves the diazotization of a corresponding aniline (2,4-dichloro-3-fluoroaniline) followed by a reaction with a cyanide salt, typically copper(I) cyanide.

Another key strategy is halogen exchange (Halex) reaction , where a more reactive halogen (like chlorine) on a benzonitrile precursor is replaced with fluorine using a fluoride salt.[1] However, given the target molecule's structure, building the substitution pattern around a pre-existing fluorinated ring is more common. A generalized workflow for a Sandmeyer-type synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral data for this compound are consistent with its structure.[8]

-

¹H NMR (Proton NMR): The spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling between the two aromatic protons and the coupling to the fluorine atom (³J H-F and ⁴J H-F) will lead to a complex splitting pattern for each signal, which is characteristic of fluorinated aromatics.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals. The carbon attached to the nitrile group (C≡N) will appear downfield (δ ~115-120 ppm). The aromatic carbons will show signals in the δ 110-140 ppm range, with their chemical shifts influenced by the attached halogens. The carbon-fluorine couplings (¹J C-F, ²J C-F, etc.) are highly diagnostic for confirming the position of the fluorine atom.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹), along with aromatic C-H and C=C stretching bands.

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent peaks at m/z 189 (for C₇H₂³⁵Cl₂FN), 191 (for C₇H₂³⁵Cl³⁷ClFN), and 193 (for C₇H₂³⁷Cl₂FN) in an approximate 9:6:1 ratio.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its three key functional components: the nitrile group, the aromatic ring, and the halogen substituents.

-

Nitrile Group Reactions: The cyano group is a versatile functional handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid (2,4-dichloro-3-fluorobenzoic acid) under acidic or basic conditions.

-

Reduction: Reduction to an aminomethyl group ( (2,4-dichloro-3-fluorophenyl)methanamine) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

-

-

Aromatic Ring Reactions: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. This deactivation makes electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) very difficult. Conversely, it activates the ring for Nucleophilic Aromatic Substitution (SₙAr) , where a nucleophile can displace one of the halogen atoms, typically the one ortho or para to the strongest activating group (the nitrile).

Caption: Key reactive sites on the this compound molecule.

Section 5: Applications in Research and Drug Development

Fluorinated organic compounds are of immense interest in drug discovery due to fluorine's ability to modulate metabolic stability, binding affinity, and bioavailability. Benzonitrile derivatives, in particular, serve as crucial intermediates.

-

Fluoroquinolone Antibiotics: Substituted fluorobenzonitriles are key precursors for the synthesis of modern fluoroquinolone antibiotics.[9] For example, the related compound 2,4-dichloro-3-cyano-5-fluorobenzoic acid is a documented intermediate for Finafloxacin, a novel fluoroquinolone.[9] The benzonitrile core provides the foundational structure onto which the characteristic quinolone ring system is constructed.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a dichlorofluorophenyl moiety can enhance the efficacy and stability of pesticides and herbicides.[1]

-

Materials Science: Polysubstituted benzonitriles can be used as monomers or building blocks for high-performance polymers, liquid crystals, and dyes, where their specific electronic and physical properties are advantageous.[2]

Caption: Role as a building block in pharmaceutical synthesis.

Section 6: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard material safety data sheets.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[10]

-

Body Protection: Wear a lab coat. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[10]

-

Respiratory Protection: Handle in a well-ventilated place, preferably a chemical fume hood, to avoid formation of dust and aerosols. If exposure limits are exceeded, use a full-face respirator.[10]

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[10]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]

-

-

Storage:

Section 7: Experimental Protocol: Hydrolysis to Carboxylic Acid

This protocol provides a representative procedure for the hydrolysis of the nitrile group to a carboxylic acid, a common transformation for this class of compounds.

Objective: To synthesize 2,4-dichloro-3-fluorobenzoic acid from this compound.

Materials:

-

This compound

-

Sulfuric acid (75% solution in water)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).

-

Hydrolysis: Carefully add 50 mL of 75% sulfuric acid to the flask. Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice (~100 g) in a beaker. A precipitate of the crude carboxylic acid should form.

-

Isolation: Isolate the crude solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.

-

Purification (Acid-Base Extraction): Dissolve the crude solid in ethyl acetate. Transfer to a separatory funnel and wash with water. Extract the organic layer with a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer.

-

Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The pure carboxylic acid will precipitate out.

-

Final Isolation and Drying: Filter the purified solid, wash with a small amount of cold water, and dry under vacuum to yield pure 2,4-dichloro-3-fluorobenzoic acid.

Validation: The final product should be characterized by ¹H NMR, IR (disappearance of the ~2230 cm⁻¹ nitrile peak and appearance of a broad O-H and C=O peak), and melting point analysis to confirm its identity and purity.

Conclusion

This compound is a chemical intermediate with high strategic value in modern synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of high-value products like fluoroquinolone antibiotics make it a compound of great importance. A thorough understanding of its synthesis, characterization, and safe handling procedures is critical for leveraging its full potential in research and development.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound. (n.d.). ChemicalBook.

- 161612-68-6 | this compound. (n.d.). BLD Pharm.

- This compound. (n.d.). AbacipharmTech.

- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012, 411-412.

- This compound Manufacturer & Supplier China. (n.d.). Nanjing Finechem Holding Co.,Limited.

- 161612-68-6(this compound) Product Description. (n.d.). ChemicalBook.

- Beck, G., & Philipp, D. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile (U.S. Patent No. 5,670,694). U.S. Patent and Trademark Office.

- This compound(161612-68-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,4-Dichlorobenzonitrile. (n.d.). PubChem.

- Brosch, D., et al. (1995). Process for preparing fluorobenzonitriles (U.S. Patent No. 5,466,859). U.S. Patent and Trademark Office.

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- Fluorobenzonitrile compound preparation method (China Patent No. CN105523962A). (2016). Google Patents.

Sources

- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 3. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data | High Quality Chemical Products [nj-finechem.com]

- 4. 161612-68-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 161612-68-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound(161612-68-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzonitrile

This guide provides a comprehensive overview of the synthetic routes for producing 2,4-dichloro-3-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical insights, chemical causality, and robust, reproducible protocols.

Introduction and Strategic Importance

This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on the benzene ring, offers multiple points for further chemical modification. This strategic arrangement is particularly sought after in the synthesis of complex molecules where precise control over reactivity and regioselectivity is paramount. For instance, it serves as a crucial precursor for certain herbicides and is investigated in the synthesis of novel pharmaceutical agents.[1]

This document will explore the primary and alternative synthetic strategies for obtaining this compound, with a focus on the well-established Sandmeyer reaction, which has proven to be a reliable method for the introduction of the nitrile functionality.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of the target compound and its intermediates is critical for successful and safe synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Hazards |

| This compound | C₇H₂Cl₂FN | 188.00 | 48 - 52 | 242 - 244 | Harmful if swallowed or in contact with skin; Causes serious eye irritation.[2][3] |

| 2,4-Dichloro-3-fluoroaniline | C₆H₄Cl₂FN | 180.01 | - | - | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.[1][4] |

| 1,3-Dichloro-2-fluoro-5-nitrobenzene | C₆H₂Cl₂FNO₂ | 209.99 | - | - | Acute toxicity (Oral, Dermal, Inhalation); Skin and eye irritation.[5] |

| 1,3-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 164.99 | - | - | Flammable liquid and vapor; Harmful if swallowed; Causes skin and eye irritation.[6] |

Primary Synthetic Strategy: The Sandmeyer Reaction

The most common and arguably most reliable route to this compound is via a Sandmeyer reaction, starting from the corresponding aniline.[10][11] This multi-step synthesis offers a logical and controllable pathway, which is detailed below.

Visualizing the Sandmeyer Pathway

Caption: Overall synthetic pathway to this compound via the Sandmeyer reaction.

Step 1: Synthesis of the Precursor 2,4-Dichloro-3-fluoroaniline

The synthesis of the aniline precursor is a critical first stage. This is typically achieved through a two-step process starting from 1,3-dichloro-2-fluorobenzene.

a) Nitration of 1,3-Dichloro-2-fluorobenzene

The initial step involves the electrophilic aromatic substitution (nitration) of 1,3-dichloro-2-fluorobenzene to introduce a nitro group. The directing effects of the halogen substituents guide the incoming nitro group to the desired position.

Experimental Protocol:

-

In a well-ventilated fume hood, cautiously add 1,3-dichloro-2-fluorobenzene to a stirred mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-dichloro-2-fluoro-5-nitrobenzene.[12]

b) Reduction of 1,3-Dichloro-2-fluoro-5-nitrobenzene

The nitro group is then reduced to an amine to afford the desired 2,4-dichloro-3-fluoroaniline. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve the crude 1,3-dichloro-2-fluoro-5-nitrobenzene in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by the uptake of hydrogen or by TLC/GC.

-

Once the reaction is complete, carefully filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 2,4-dichloro-3-fluoroaniline.[13]

Step 2: Diazotization of 2,4-Dichloro-3-fluoroaniline

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of the Sandmeyer reaction. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, at low temperatures to ensure the stability of the diazonium salt.[14]

Experimental Protocol:

-

Suspend 2,4-dichloro-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 20-30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution should be kept cold for the subsequent step.

Step 3: Sandmeyer Cyanation

The final step is the displacement of the diazonium group with a nitrile group using a copper(I) cyanide catalyst.[10][11] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Experimental Protocol:

-

In a separate vessel, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

With vigorous stirring, slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) cyanide solution. The temperature should be carefully controlled.

-

Nitrogen gas will evolve as the reaction proceeds. Allow the reaction to stir at a slightly elevated temperature (e.g., room temperature or gentle warming) until the evolution of gas ceases.

-

Once the reaction is complete, the product can be isolated by extraction with an organic solvent.

-

The organic extracts are then washed, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Alternative Synthetic Routes

While the Sandmeyer reaction is a robust method, other synthetic strategies exist and may be advantageous under specific circumstances.

a) Direct Cyanation of an Aryl Halide

In some cases, a nitrile group can be introduced via direct nucleophilic substitution of a halogen on the aromatic ring. This typically requires an activated substrate and can be facilitated by transition metal catalysts, such as palladium or nickel complexes.[15] For this compound, a potential starting material could be a corresponding tri-halogenated benzene derivative. However, achieving regioselectivity can be a challenge.

b) Ammoxidation

Ammoxidation is a gas-phase catalytic reaction that converts a methyl group on an aromatic ring directly to a nitrile group using ammonia and oxygen.[16] This method is often employed in industrial settings for large-scale production due to its atom economy. The synthesis of this compound via this route would require 2,4-dichloro-3-fluorotoluene as the starting material. The reaction is typically carried out at high temperatures over a solid-state catalyst.

Conclusion

The synthesis of this compound is most reliably achieved through the multi-step Sandmeyer reaction, beginning with the nitration of 1,3-dichloro-2-fluorobenzene, followed by reduction to the corresponding aniline, diazotization, and subsequent cyanation. This pathway offers good control over the introduction of the nitrile group. Alternative methods such as direct cyanation and ammoxidation provide other potential avenues for synthesis, particularly in an industrial context, although they may present challenges in terms of starting material availability and reaction control. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and desired purity of the final product.

References

- This compound. Methylamine Supplier. [Link]

- Sandmeyer reaction. Wikipedia. [Link]

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

- Organic Syntheses Procedure. [Link]

- Supplementary Information. The Royal Society of Chemistry. [Link]

- 1,3-Dichloro-2-fluoro-5-nitrobenzene. PubChem. [Link]

- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz

- Process for the preparation of 2,4-dichlorofluorobenzene.

- Direct C–H Cyanation of Arenes via Organic Photoredox C

- Process for preparing fluorobenzonitriles.

- 2,4-Dichlorobenzonitrile. NIST WebBook. [Link]

- 2,4-Dichlorobenzonitrile. PubChem. [Link]

- Organic Syntheses Procedure. [Link]

- 2,4-Dichloro-3-Fluoroaniline. MySkinRecipes. [Link]

- Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH. [Link]

- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. [Link]

- Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. [Link]

- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors.

- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Preparation method of 2,4-dichlorotoluene.

- Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies.

- Processes for the diazotization of 2,5-dichloroanilines.

- RECENT ADVANCES IN CYANATION REACTIONS†.

- 1,3-Dichloro-2-fluorobenzene. NIST WebBook. [Link]

- Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters.

- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.

- 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. [Link]

Sources

- 1. 2,4-Dichloro-3-Fluoroaniline [myskinrecipes.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data | High Quality Chemical Products [nj-finechem.com]

- 4. 2,4-Dichloro-3-fluoroaniline | 443-93-6 [chemicalbook.com]

- 5. 1,3-Dichloro-2-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 76554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dichloro-2-fluorobenzene [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

2,4-Dichloro-3-fluorobenzonitrile structural information

An In-depth Technical Guide to the Structural Information of 2,4-Dichloro-3-fluorobenzonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is intrinsically linked to its structure. Halogenated benzonitriles are a cornerstone class of intermediates, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Among these, this compound (CAS No. 161612-68-6) emerges as a compound of significant interest. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring—creates a unique electronic and steric profile that dictates its reactivity and potential applications. This guide provides a comprehensive exploration of the structural information of this compound, synthesizing publicly available data with expert interpretation to serve as a vital resource for researchers, scientists, and drug development professionals. Our objective is not merely to present data, but to illuminate the causal relationships between structure and properties, thereby empowering more informed and efficient scientific inquiry.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a distinct molecule whose identity is established by a set of unique identifiers and physical characteristics.

Molecular Identity

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 161612-68-6 | [1][2][3][4] |

| Molecular Formula | C₇H₂Cl₂FN | [2][3][4] |

| Molecular Weight | 190.00 g/mol | [2][3] |

| SMILES String | C1=CC(=C(C(=C1C#N)Cl)F)Cl | [2] |

| InChIKey | QWGPQHZYZNHITN-UHFFFAOYSA-N | [2] |

Physicochemical Characteristics

The physical state, solubility, and thermal properties of a compound dictate its handling, storage, and reaction conditions. This compound is a stable crystalline solid under standard conditions.

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Melting Point | 48 - 52 °C | [5] |

| Boiling Point | 242 - 244 °C | [5] |

| Density | ~1.47 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene). | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly-sealed container.[4][5] |

The structural arrangement of the molecule, depicted below, provides the foundational context for all subsequent data.

Caption: 2D structure of this compound.

Spectroscopic and Structural Elucidation

Spectroscopic analysis provides a fingerprint of a molecule's structure, revealing the connectivity of atoms and the nature of their chemical environment. While a complete, published dataset for this compound is not fully consolidated in the literature, we can infer its expected spectral characteristics based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The proton at position 5 (H-5) would be adjacent to a chlorine atom, while the proton at position 6 (H-6) is adjacent to the nitrile group. Both protons will exhibit splitting patterns (coupling) due to the neighboring fluorine atom and each other. The precise chemical shifts and coupling constants are diagnostic of the substitution pattern. A publicly available spectrum confirms the presence of signals in the aromatic region.[6]

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the electronegative halogens (C-2, C-3, C-4) will be significantly influenced. Specifically, the carbon bonded to fluorine (C-3) will appear as a doublet due to ¹J(C-F) coupling, a key diagnostic feature. The other carbons will also show smaller couplings to the fluorine atom (²J, ³J).

-

Nitrile Carbon: The nitrile carbon (C≡N) will appear as a singlet in the 115-125 ppm range, characteristically less deshielded than carbonyl carbons.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing crucial information about the functional groups present.

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.[7]

-

C-Cl Stretch: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F Stretch: A strong band for the C-F bond should appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1400-1600 cm⁻¹, confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which can be used to confirm its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a complex molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pattern of three peaks (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1. For a molecular formula of C₇H₂Cl₂FN, the nominal mass is 189, so peaks would be expected around m/z 189, 191, and 193.

-

Fragmentation: Common fragmentation pathways would involve the loss of chlorine atoms and the nitrile group, leading to characteristic daughter ions.

Molecular Geometry and Crystal Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state geometry can be predicted. The benzene ring will be planar. The substituents will cause minor distortions in the bond angles of the ring from the ideal 120° due to steric and electronic effects. Studies on similar fluorinated benzonitriles, such as 4-amino-3,5-difluorobenzonitrile, show that electronegative fluorine substituents can cause significant distortion of phenyl ring bond angles.[8][9] In the crystal lattice, molecules would likely pack in a way that maximizes intermolecular interactions, potentially including dipole-dipole interactions and π-stacking of the aromatic rings.[8]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate. It is typically synthesized through multi-step processes involving halogenation and cyanation of benzene derivatives.

Synthetic Pathways

One plausible industrial synthesis route involves the ammoxidation of a corresponding toluene derivative. A patented process describes the joint ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene to yield a mixture of the corresponding benzonitriles, which are then separated.[10] Another approach involves halogen exchange (halex) reactions, where a more easily installed halogen is replaced with fluorine using a fluoride salt.[11]

Caption: Generalized workflow for the synthesis of substituted benzonitriles via ammoxidation.[10]

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine or react with organometallic reagents to form ketones.

-

Aromatic Halogens: The chlorine and fluorine atoms on the ring are subject to nucleophilic aromatic substitution (SₙAr). The positions of these halogens are activated by the electron-withdrawing nitrile group. The relative reactivity of the halogens (F vs. Cl) in SₙAr reactions depends on the specific nucleophile and reaction conditions, though fluorine is often more labile in such reactions. This differential reactivity allows for sequential, site-selective substitution, making it a valuable building block for complex molecules.[12]

Experimental Protocol: NMR Sample Preparation and Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and standardized protocol is essential. The following procedure is designed for the structural confirmation of a research-grade sample of this compound.

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS, NMR grade

-

5 mm NMR tube, clean and dry

-

Pasteur pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. Rationale: This amount provides sufficient concentration for ¹H NMR and allows for a reasonable acquisition time for ¹³C NMR without saturation issues.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. Rationale: CDCl₃ is a common, relatively non-polar solvent that effectively dissolves many organic compounds and has a simple deuterium lock signal. Tetramethylsilane (TMS) is included as the internal standard for chemical shift referencing (0.00 ppm).

-

Dissolution: Cap the vial and gently vortex for 30-60 seconds until the sample is completely dissolved. Visually inspect for any particulate matter. Rationale: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals. Inhomogeneity in the sample leads to line broadening.

-

Transfer to NMR Tube: Carefully transfer the solution into the 5 mm NMR tube using a Pasteur pipette. Ensure the final liquid height is approximately 4-5 cm. Rationale: This height ensures the sample is centered within the detection coils of the NMR probe for optimal signal detection and shimming.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Rationale: Locking provides a stable magnetic field, while shimming minimizes field distortions, resulting in narrow and symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

Self-Validation: The resulting spectrum should show signals only in the aromatic region, integrating to two protons. The TMS signal should be sharp and at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

Self-Validation: The spectrum should show exactly seven carbon signals (excluding the solvent triplet for CDCl₃ at ~77 ppm). The C-F coupling on the C-3 signal should be clearly visible.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal for ¹H or the CDCl₃ solvent peak for ¹³C. Integrate ¹H signals and pick all peaks in both spectra.

Conclusion

This compound is a well-defined chemical intermediate with a unique structural and electronic profile. Its identity is confirmed by a specific combination of spectroscopic data, and its reactivity is dictated by the interplay of its nitrile and halogen substituents. This guide has provided a framework for understanding its core structural information, from basic identifiers to the nuances of its spectroscopic signature and synthetic utility. For researchers in medicinal and materials chemistry, a thorough grasp of these structural details is not merely academic; it is the essential foundation for designing innovative synthetic strategies and creating novel, high-value molecules.

References

- 161612-68-6|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/161612-68-6.html]

- This compound - AbacipharmTech. AbacipharmTech. [URL: https://www.abacipharmtech.com/product/24-dichloro-3-fluorobenzonitrile-cas-161612-68-6]

- This compound - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. [URL: https://www.nj-finechem.com/products/2-4-dichloro-3-fluorobenzonitrile/]

- 161612-68-6(this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8286505_EN.htm]

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Publications Inc. [URL: https://journals.sagepub.com/doi/abs/10.3184/174751912X13390021312384]

- US Patent 5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. Google Patents. [URL: https://patents.google.

- This compound Two Chongqing Chemdad Co. Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/2-4-dichloro-3-fluorobenzonitrile-cas-161612-68-6-item/]

- 2,4-Dichlorobenzotrifluoride 98 320-60-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/235194]

- 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81050]

- 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77545]

- US Patent 5466859A - Process for preparing fluorobenzonitriles. Google Patents. [URL: https://patents.google.

- 3-Fluorobenzonitrile 98 403-54-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/241852]

- Chem 117 Reference Spectra Spring 2011. Not specified. [URL: https://www.csun.edu/~hcchm001/chem117/refspec.pdf]

- This compound(161612-68-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_161612-68-6_1HNMR.htm]

- 2,4-Dichlorobenzonitrile. NIST WebBook, SRD 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6574987&Type=MASS]

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [URL: https://www.rsc.

- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Google Patents. [URL: https://patents.google.

- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. Google Patents. [URL: https://patents.google.

- 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_403-54-3_1HNMR.htm]

- 2,4-Dichloro-3,5-dinitro-benzotrifluoride. Konson chemical. [URL: https://www.konsonchem.com/pro/2-4-dichloro-3-5-dinitro-benzotrifluoride.html]

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. [URL: https://www.chemicalbook.com/MSDS/161612-68-6.htm]

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.... IUCr Journals. [URL: https://journals.iucr.org/e/issues/2022/10/00/dz5179/index.html]

- 3-Fluorobenzonitrile | 403-54-3. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/F0141]

- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00862]

- Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-organic-synthesis-the-essential-role-of-2-4-dichloro-3-5-dinitrobenzotrifluoride-73899163.html]

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956942/]

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9529202/]

- 2,4-Dichlorobenzotrifluoride | 320-60-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2704328.htm]

- 4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14517]

- NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- 2,4-Dichloro-5-fluorobenzonitrile (CAS 128593-93-1) Properties. Chemcasts. [URL: https://chemcasts.com/compound/2,4-dichloro-5-fluorobenzonitrile-cas-128593-93-1]

- 4-Fluorobenzonitrile. Chem-Impex. [URL: https://www.chemimpex.com/products/01262]

- Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile. LookChem. [URL: https://www.lookchem.com/cas-117/117482-84-5.html]

Sources

- 1. 161612-68-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 161612-68-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data | High Quality Chemical Products [nj-finechem.com]

- 6. This compound(161612-68-6) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 11. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dichloro-3-fluorobenzonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-3-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While a foundational component of quality control and structural elucidation, publicly available, detailed spectroscopic data for this compound is scarce. This guide, therefore, serves as a practical manual for researchers and drug development professionals, outlining the expected spectroscopic features and providing detailed, field-proven protocols for data acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for this and structurally related compounds.

Introduction: The Importance of Spectroscopic Analysis

This compound (C₇H₂Cl₂FN, Molar Mass: 190.00 g/mol , CAS: 161612-68-6) is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its utility as a building block in the creation of more complex molecules necessitates unambiguous confirmation of its structure and purity. Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed fingerprint of the molecule's constitution.

This guide will delve into the core spectroscopic techniques used for the characterization of this compound:

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To elucidate the carbon-hydrogen framework and the electronic environment of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the molecular formula.

The following sections will provide predicted spectral data based on the analysis of structurally similar compounds, detailed experimental workflows for acquiring high-quality spectra, and a guide to interpreting the resulting data.

Predicted Spectroscopic Data

Based on the known effects of substituents on aromatic systems, we can predict the key features in the spectra of this compound. These predictions serve as a valuable reference for researchers performing the analysis.

Table 1: Predicted NMR and IR Data for this compound

| Spectroscopic Technique | **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Predicted Multiplicity and Coupling Constants (J) | Assignment |

| ¹H NMR | ~ 7.6 - 7.9 ppm | Doublet of doublets (dd) | Aromatic H-5 |

| ~ 7.4 - 7.6 ppm | Doublet of doublets (dd) | Aromatic H-6 | |

| ¹³C NMR | ~ 155 - 160 ppm | Doublet (¹JCF) | C-3 (bearing Fluorine) |

| ~ 135 - 140 ppm | Singlet | C-1 (bearing CN) | |

| ~ 130 - 135 ppm | Doublet (²JCF) | C-2 and C-4 (bearing Chlorine) | |

| ~ 125 - 130 ppm | Singlet | C-6 | |

| ~ 115 - 120 ppm | Doublet (³JCF) | C-5 | |

| ~ 110 - 115 ppm | Singlet | -C≡N | |

| ¹⁹F NMR | ~ -110 to -130 ppm | Multiplet | Aromatic C-F |

| IR Spectroscopy | ~ 2220 - 2240 cm⁻¹ | Strong, sharp | C≡N stretch |

| ~ 1550 - 1600 cm⁻¹ | Medium to strong | Aromatic C=C stretch | |

| ~ 1000 - 1200 cm⁻¹ | Strong | C-F stretch | |

| ~ 700 - 850 cm⁻¹ | Strong | C-Cl stretch |

Experimental Protocols: A Guide to Data Acquisition

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to yield high-resolution, reliable data for a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of a 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns expected for this molecule.

Protocol for ¹H, ¹³C, and ¹⁹F NMR:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

Acquire the ¹⁹F NMR spectrum.

-

dot

Caption: Workflow for NMR Data Acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Choices: For solid samples, the KBr pellet method is a traditional and reliable technique that often yields high-quality transmission spectra.[1] The key is to thoroughly grind the sample with dry KBr to minimize scattering effects. An alternative, and often simpler, method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Protocol for FTIR using the KBr Pellet Method:

-

Sample and KBr Preparation: Gently grind approximately 1-2 mg of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

dot

Caption: Workflow for FTIR Data Acquisition (KBr Pellet Method).

Mass Spectrometry (MS)

Causality of Experimental Choices: Electron Ionization (EI) is a standard ionization technique for relatively small, volatile organic molecules. It provides a characteristic fragmentation pattern that is highly reproducible and useful for structural elucidation. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is advantageous for determining the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

dot

Caption: Workflow for Electron Ionization Mass Spectrometry.

Guide to Spectroscopic Interpretation

Interpreting the NMR Spectra

-

¹H NMR: The two aromatic protons will appear as a complex multiplet system due to coupling to each other and to the fluorine atom. The exact splitting pattern will depend on the relative magnitudes of the ³JHH, ⁴JHF, and ⁵JHF coupling constants.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbon directly attached to the fluorine (C-3) will appear as a large doublet due to one-bond C-F coupling (¹JCF). The adjacent carbons (C-2 and C-4) will show smaller doublet splittings due to two-bond coupling (²JCF), and so on.

-

¹⁹F NMR: The single fluorine atom will give rise to a multiplet due to coupling with the two aromatic protons.

Interpreting the IR Spectrum

The IR spectrum will be dominated by a strong, sharp absorption for the nitrile (C≡N) group around 2220-2240 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1550-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations will be visible in the fingerprint region, typically between 1200 cm⁻¹ and 700 cm⁻¹.

Interpreting the Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of this compound (190 u). Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the nitrile group.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. While publicly available spectral data is limited, this guide provides a comprehensive framework for researchers to acquire and interpret the necessary spectroscopic information. By following the detailed protocols and using the predicted data as a guide, scientists and drug development professionals can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their research and development efforts.

References

- Royal Society of Chemistry. (2023).

- Drawell. (n.d.).

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-fluorobenzonitrile

This guide provides a comprehensive technical overview of the melting and boiling points of 2,4-Dichloro-3-fluorobenzonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of these fundamental properties, their theoretical underpinnings, and their practical implications in a laboratory and industrial setting.

Introduction: The Significance of this compound

This compound is a substituted aromatic nitrile, a class of compounds widely recognized for its versatile reactivity and applications in medicinal chemistry and materials science. The nitrile functional group is a valuable precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic systems.[1][2] The presence of chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it an attractive building block for novel therapeutic agents and functional materials.[3][4]

Accurate knowledge of the melting and boiling points is paramount for the safe handling, purification, and reaction engineering of this compound. These physical constants provide a primary indication of purity and are critical for designing synthetic protocols, particularly concerning reaction temperature, solvent selection, and post-reaction work-up procedures.

Physicochemical Properties of this compound

The fundamental physical properties of this compound are summarized in the table below. These values are crucial for laboratory-scale synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₂FN | |

| Molecular Weight | 190.00 g/mol | |

| Appearance | Off-white crystalline solid | |

| Melting Point | 48 - 52 °C | |

| Boiling Point | 242 - 244 °C | |

| Predicted Boiling Point | 263.0 ± 35.0 °C | |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Insoluble in water |

Experimental Determination of Melting and Boiling Points

To ensure accuracy and reproducibility, the determination of melting and boiling points should adhere to internationally recognized standards. The Organization for Economic Co-operation and Development (OECD) provides comprehensive guidelines for these measurements.[5][6][7][8][9]

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][9] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically broadens and depresses the melting range.

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady rate.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][7] Like the melting point, the boiling point is a key indicator of a substance's purity.

The distillation method is a common and accurate technique for determining the boiling point of a liquid.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Boiling Chips: The this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Equilibrium: The heating rate is adjusted to maintain a steady distillation rate.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Diagram of the Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[10][11][12]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid:

Applications and Significance of Physicochemical Properties

The melting and boiling points of this compound are not just identification markers; they are critical parameters that influence its application in organic synthesis and drug discovery.

-

Reaction Condition Optimization: Knowledge of the boiling point is crucial for selecting appropriate solvents and reaction temperatures, especially for reactions that require refluxing.

-

Purification: The difference in boiling points between the desired product and impurities allows for purification by distillation. The melting point serves as a criterion of purity after recrystallization.

-

Drug Development: Substituted benzonitriles are important pharmacophores in many drug candidates.[3][4] The physicochemical properties of these intermediates, including their melting and boiling points, influence their handling and scalability during the synthesis of active pharmaceutical ingredients (APIs).

Conclusion